molecular formula C23H21NO3 B016515 Benzyl N-(Diphenylmethylene)-L-serinate CAS No. 145362-72-7

Benzyl N-(Diphenylmethylene)-L-serinate

Cat. No.: B016515
CAS No.: 145362-72-7
M. Wt: 359.4 g/mol
InChI Key: VPAWZKGPNOLUAC-NRFANRHFSA-N
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Description

Benzyl N-(Diphenylmethylene)-L-serinate is an organic compound that belongs to the class of serine derivatives. It is characterized by the presence of a benzyl group, a diphenylmethylene group, and an L-serine moiety. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-(Diphenylmethylene)-L-serinate typically involves the reaction of L-serine with benzyl chloride and diphenylmethanone under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by nucleophilic substitution. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(Diphenylmethylene)-L-serinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can produce a variety of substituted serine derivatives .

Scientific Research Applications

Benzyl N-(Diphenylmethylene)-L-serinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl N-(Diphenylmethylene)-L-serinate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved include nucleophilic attack on the serine moiety, leading to the formation of covalent bonds with target molecules. This interaction can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(Diphenylmethylene)-glycine ethyl ester
  • N-(Diphenylmethylene)-glycine tert-butyl ester
  • N-(Diphenylmethylene)-L-alanine derivatives

Uniqueness

Benzyl N-(Diphenylmethylene)-L-serinate is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity. Compared to similar compounds, it offers unique advantages in terms of stability and ease of synthesis .

Properties

IUPAC Name

benzyl (2S)-2-(benzhydrylideneamino)-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3/c25-16-21(23(26)27-17-18-10-4-1-5-11-18)24-22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,25H,16-17H2/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAWZKGPNOLUAC-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CO)N=C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CO)N=C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446633
Record name Benzyl N-(Diphenylmethylene)-L-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145362-72-7
Record name Benzyl N-(Diphenylmethylene)-L-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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